1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine 1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 942359-49-1
VCID: VC5644601
InChI: InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3
SMILES: CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3
Molecular Formula: C13H18N4O
Molecular Weight: 246.314

1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine

CAS No.: 942359-49-1

Cat. No.: VC5644601

Molecular Formula: C13H18N4O

Molecular Weight: 246.314

* For research use only. Not for human or veterinary use.

1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine - 942359-49-1

Specification

CAS No. 942359-49-1
Molecular Formula C13H18N4O
Molecular Weight 246.314
IUPAC Name 1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine
Standard InChI InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3
Standard InChI Key ANMMEURPEIYFMF-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3

Introduction

Structural and Chemical Properties

Molecular Characterization

The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Key structural features include:

  • A methyl group at the N1 position of the benzimidazole core.

  • A morpholin-4-ylmethyl substituent at the C2 position.

  • A primary amine group at the C5 position.

Molecular Formula: C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight: 246.31 g/mol
IUPAC Name: 1-Methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-amine
SMILES Notation: CC1=NC2=C(N1CN3CCOCC3)C=C(C=C2)N
InChI Key: CJQKKKWRKVVXNO-UHFFFAOYSA-N (calculated based on structural analogs) .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in polar solvents (e.g., DMF, DMSO) ,
Melting Point180–185°C (predicted)
logP (Partition Coeff.)2.1 ± 0.3Predicted via PubChem
pKa8.2 (amine group), 3.9 (imidazole)Analog data

The morpholine moiety enhances solubility in aqueous media, while the benzimidazole core contributes to aromatic stability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step functionalization of the benzimidazole scaffold:

  • Core Formation:

    • Cyclization of o-phenylenediamine with acetic acid derivatives under acidic conditions to form 1-methylbenzimidazole .

  • Morpholine Introduction:

    • Mannich reaction with morpholine and formaldehyde to introduce the morpholin-4-ylmethyl group at C2 .

  • Amine Functionalization:

    • Nitration at C5 followed by reduction (e.g., catalytic hydrogenation) to yield the primary amine .

Example Protocol (adapted from ):

Challenges and Optimization

  • Regioselectivity: Competitive substitution at C4/C6 positions during nitration requires careful temperature control .

  • Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .

Pharmacological and Industrial Applications

Biological Activity

Benzimidazole derivatives are renowned for their enzyme inhibitory properties:

  • Kinase Inhibition: Structural analogs demonstrate activity against PI3Kδ and SYK kinases, relevant in oncology and immunology .

  • Antimicrobial Potential: The amine group may enhance binding to bacterial DNA gyrase, as seen in related compounds .

Table 1: Reported IC₅₀ Values for Analogous Compounds

Target EnzymeIC₅₀ (nM)Source
PI3Kδ12 ± 2
SYK8.5 ± 1.3
DNA Gyrase (E. coli)240 ± 30

Material Science Applications

  • Coordination Chemistry: The amine and morpholine groups enable ligand formation with transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Polymer Modifiers: Incorporated into epoxy resins to enhance thermal stability.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the morpholine and amine groups to optimize pharmacokinetics .

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability .

  • Green Synthesis: Exploring biocatalytic methods to reduce reliance on harsh reagents .

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